1-Bromo-5-(chloromethyl)-3-fluoro-2-methylbenzene
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Overview
Description
1-Bromo-5-(chloromethyl)-3-fluoro-2-methylbenzene is an organic compound with the molecular formula C8H7BrClF. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a halogenated aromatic compound. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Bromo-5-(chloromethyl)-3-fluoro-2-methylbenzene typically involves halogenation reactions. One common method includes the bromination of 5-(chloromethyl)-3-fluoro-2-methylbenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reaction .
Industrial production methods may involve multi-step synthesis routes, starting from readily available precursors. These methods are optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
1-Bromo-5-(chloromethyl)-3-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield 5-(hydroxymethyl)-3-fluoro-2-methylbenzene .
Scientific Research Applications
1-Bromo-5-(chloromethyl)-3-fluoro-2-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Bromo-5-(chloromethyl)-3-fluoro-2-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the halogen atoms act as leaving groups, facilitating nucleophilic substitution or elimination reactions. The presence of fluorine can influence the reactivity and stability of the compound, often enhancing its resistance to metabolic degradation in biological systems .
Comparison with Similar Compounds
1-Bromo-5-(chloromethyl)-3-fluoro-2-methylbenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-5-(chloromethyl)-2-fluoro-3-methylbenzene: Similar in structure but with different positions of the fluorine and methyl groups, affecting its reactivity and applications.
1-Bromo-5-(chloromethyl)-2-(cyclobutylmethoxy)-3-methoxybenzene: Contains additional functional groups, making it more complex and suitable for different synthetic applications.
1-Bromo-5-fluoropentane: A simpler structure with different chain length and functional groups, used in different industrial applications.
Properties
Molecular Formula |
C8H7BrClF |
---|---|
Molecular Weight |
237.49 g/mol |
IUPAC Name |
1-bromo-5-(chloromethyl)-3-fluoro-2-methylbenzene |
InChI |
InChI=1S/C8H7BrClF/c1-5-7(9)2-6(4-10)3-8(5)11/h2-3H,4H2,1H3 |
InChI Key |
CSAKAJVIISVYBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)CCl)F |
Origin of Product |
United States |
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